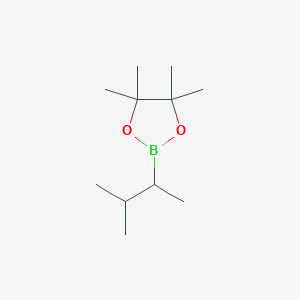

4,4,5,5-Tetramethyl-2-(3-methylbutan-2-yl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(3-methylbutan-2-yl)-1,3,2-dioxaborolane is a boronic ester derivative characterized by a dioxaborolane core (a five-membered ring containing two oxygen atoms and one boron atom) with four methyl groups at the 4,4,5,5-positions. The 3-methylbutan-2-yl substituent at the 2-position introduces a branched alkyl group, imparting steric bulk and influencing its reactivity. This compound is part of the pinacol boronic ester family, widely used in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) due to their stability and compatibility with transition-metal catalysts .

Key structural features:

- Dioxaborolane ring: Stabilizes the boron center via conjugation with oxygen atoms.

- Tetramethyl groups: Enhance steric protection of the boron atom, reducing undesired side reactions.

- 3-Methylbutan-2-yl substituent: A branched alkyl chain that modulates solubility and steric hindrance.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-methylbutan-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23BO2/c1-8(2)9(3)12-13-10(4,5)11(6,7)14-12/h8-9H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYAARGZZDCIPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

807611-14-9 | |

| Record name | 4,4,5,5-tetramethyl-2-(3-methylbutan-2-yl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-methylbutan-2-yl)-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron trichloride, followed by the addition of 3-methyl-2-butanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-methylbutan-2-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form boronic acids.

Reduction: It can be reduced to form boranes.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used.

Major Products

Oxidation: Boronic acids.

Reduction: Boranes.

Substitution: Various substituted boron compounds.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-methylbutan-2-yl)-1,3,2-dioxaborolane has numerous applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the development of pharmaceuticals.

Industry: Applied in the production of polymers and advanced materials.

Mechanism of Action

The compound exerts its effects through the formation of boron-oxygen bonds. These bonds are highly stable and facilitate various chemical transformations. The molecular targets include organic substrates that can form stable complexes with boron.

Comparison with Similar Compounds

Alkyl-Substituted Derivatives

Aryl- and Heteroaryl-Substituted Derivatives

Fluorinated and Complex Substituents

Spectroscopic and Structural Comparisons

¹H NMR :

- The target compound’s 3-methylbutan-2-yl group shows characteristic methyl resonances at δ 1.13–1.22 (m, 2H) and δ 1.22 (s, 12H) for the pinacol methyl groups .

- Aryl-substituted analogs exhibit aromatic proton signals (e.g., δ 7.20–7.36 for phenethyl derivatives vs. δ 7.76–7.83 for benzyl isoindoline-dione derivatives ).

¹¹B NMR :

- Electron-deficient substituents (e.g., nitro) shift ¹¹B signals upfield (δ ~25–30) compared to alkyl-substituted derivatives (δ ~30–35) .

Biological Activity

4,4,5,5-Tetramethyl-2-(3-methylbutan-2-yl)-1,3,2-dioxaborolane, also known by its CAS number 141550-13-2, is a boron-containing compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁BO₂ |

| Molecular Weight | 196.094 g/mol |

| Density | 0.885 g/mL at 25ºC |

| Boiling Point | 42-45ºC (0.6 mmHg) |

| Flash Point | 77ºC |

| LogP | 3.0448 |

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its applications in medicinal chemistry and organic synthesis.

- Borylation Reactions : The compound is primarily utilized in borylation reactions to form boron-containing compounds that are crucial in organic synthesis. It facilitates the formation of C-B bonds through transition metal-catalyzed processes .

- Hydroboration : It has been shown to effectively hydroborate alkenes and alkynes, leading to the formation of organoboranes that can be further functionalized .

- Asymmetric Synthesis : Research indicates its potential role in asymmetric hydroboration reactions to produce chiral intermediates, which are valuable in pharmaceutical applications .

Study on Hydroboration

A notable study investigated the hydroboration of various alkenes using this compound as a reagent. The results demonstrated high regioselectivity and yield in the formation of the corresponding organoboranes. This study highlighted the compound's utility in synthesizing complex organic molecules with precision .

Applications in Medicinal Chemistry

Research has also explored the use of this compound in drug development. Its ability to form stable boron-containing intermediates makes it a candidate for creating novel therapeutic agents. For instance, studies have indicated that derivatives of this compound exhibit promising anti-cancer properties due to their ability to target specific cellular pathways .

Q & A

Q. What are the standard synthetic routes for 4,4,5,5-tetramethyl-2-(3-methylbutan-2-yl)-1,3,2-dioxaborolane, and what yields can be expected?

The compound is typically synthesized via hydroboration/protodeboronation of alkynyl pinacolboronates. A representative procedure involves reacting 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane with dicyclohexylborane (1:1 molar ratio) under inert atmosphere, yielding the target compound in high purity . Alternatively, pinacolborane (a related dioxaborolane) has been used in ketone reductions catalyzed by NaOt-Bu (5 mol%) at ambient temperature, achieving >90% conversion for aryl and dialkyl ketones .

Q. How is this compound characterized analytically, and what spectroscopic data are critical?

Key characterization methods include:

- NMR : ¹H, ¹³C, and ¹¹B NMR are standard. For example, derivatives like 2-(3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane show distinct ¹¹B NMR shifts at ~30–35 ppm, indicative of the dioxaborolane ring .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 244.14 for C₁₅H₂₁BO₂ derivatives) confirm molecular weight .

Q. What are its primary applications in organic synthesis?

This dioxaborolane is widely used in Suzuki-Miyaura cross-couplings . For example, 2-allyl derivatives enable coupling with aryl halides under anhydrous K₂CO₃ at 100°C, achieving >85% yields . It also serves as a precursor for hydroboration reactions to synthesize alkenyl boronates .

Advanced Research Questions

Q. How do solvent and catalyst choice impact its reactivity in cross-coupling reactions?

- Solvent Effects : In THF, trialkoxyborohydride (the active hydride species) dominates, while poor solubility in benzene-d₆ complicates equilibria .

- Catalyst Optimization : NiCl₂ with bis(diphenylphosphino)ferrocene ligands enhances coupling efficiency (91% yield) in toluene at 100°C .

Table 1 : Catalytic Systems for Cross-Coupling

| Catalyst System | Solvent | Temp (°C) | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/PPh₃ | Toluene | 100 | 85% | |

| NiCl₂/dppf | Toluene | 100 | 91% | |

| Rh/Et₃N | Dioxane | 60 | 56% |

Q. What mechanistic insights explain contradictions in spectroscopic data during reduction reactions?

In pinacolborane-mediated ketone reductions, equilibria between boron species vary by solvent. In THF, trialkoxyborohydride is the major species, while in benzene-d₆, poor solubility obscures this equilibrium, complicating ¹¹B NMR interpretation .

Q. How can regioselectivity be controlled in hydroboration reactions using this compound?

Regioselectivity in alkyne hydroboration is achieved via steric effects. For example, bulky dicyclohexylborane favors anti-Markovnikov addition, producing (Z)-alkenyl boronates with >90% stereoselectivity .

Q. What challenges arise in synthesizing enantiomerically pure derivatives?

Enantioselective coupling using Rh catalysts (e.g., (R)-BINAP) in dioxane at 60°C achieves 56% ee, highlighting the need for chiral ligand optimization to improve selectivity .

Methodological Considerations

Q. How should researchers handle solubility issues in boron equilibria studies?

Q. What protocols ensure high yields in Suzuki couplings?

Q. How can NMR data resolve structural ambiguities in substituted dioxaborolanes?

- ¹¹B NMR : Sharp singlets at 28–35 ppm confirm boron environment.

- ¹H NMR : Methyl groups on the dioxaborolane ring appear as singlets (δ 1.0–1.3 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.